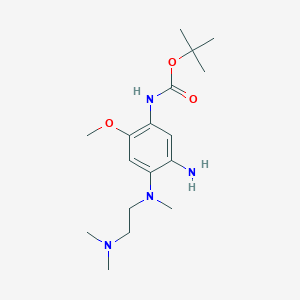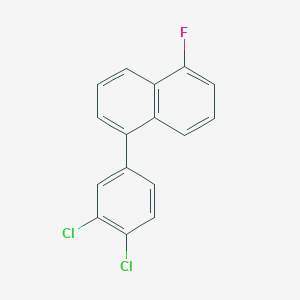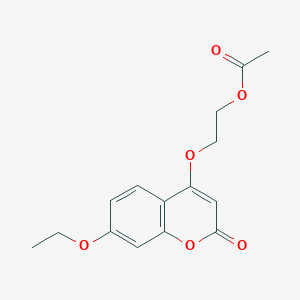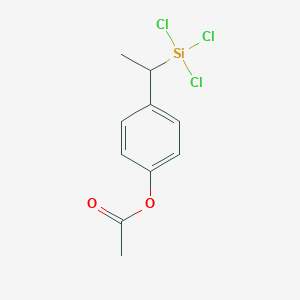
4-(1-(Trichlorosilyl)ethyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(Trichlorosilyl)ethyl)phenyl acetate is an organosilicon compound with the molecular formula C11H12O2Cl3Si. This compound is characterized by the presence of a trichlorosilyl group attached to an ethylphenyl acetate moiety. Organosilicon compounds like this one are known for their unique properties, which make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Trichlorosilyl)ethyl)phenyl acetate typically involves the reaction of 4-(1-hydroxyethyl)phenyl acetate with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The general reaction scheme is as follows:
4-(1-hydroxyethyl)phenyl acetate+Trichlorosilane→4-(1-(Trichlorosilyl)ethyl)phenyl acetate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Trichlorosilyl)ethyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The trichlorosilyl group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted phenyl acetates.
Oxidation: Quinones.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
4-(1-(Trichlorosilyl)ethyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and surfaces for biological applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-(Trichlorosilyl)ethyl)phenyl acetate involves the reactivity of the trichlorosilyl group. This group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, making it useful for surface modification and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
4-(1-(Trichlorosilyl)ethyl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.
2-(Trichlorosilyl)ethyl acetate: Similar structure but with the trichlorosilyl group attached to an ethyl acetate moiety.
Uniqueness
4-(1-(Trichlorosilyl)ethyl)phenyl acetate is unique due to the combination of the trichlorosilyl group and the phenyl acetate moiety. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C10H11Cl3O2Si |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
[4-(1-trichlorosilylethyl)phenyl] acetate |
InChI |
InChI=1S/C10H11Cl3O2Si/c1-7(16(11,12)13)9-3-5-10(6-4-9)15-8(2)14/h3-7H,1-2H3 |
InChI Key |
ISQXOPJWVSBPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(=O)C)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


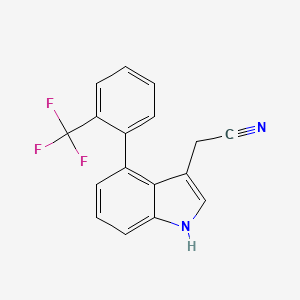

![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)


![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)


